molecular formula C8H9ClN2O B2371359 2-Chloro-5,6-dimethylnicotinamide CAS No. 82756-24-9

2-Chloro-5,6-dimethylnicotinamide

Cat. No.: B2371359
CAS No.: 82756-24-9
M. Wt: 184.62
InChI Key: IQLIVLJINUELSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Esterification and Aminolysis: One method involves using 2-chloronicotinic acid as a raw material, which undergoes esterification with methanol to form 2-chloromethyl nicotinate.

    Direct Amination: Another method uses 2-chloro-3-trichloromethylpyridine as a starting material, which reacts with dimethylamine in water.

Industrial Production Methods

The industrial production of 2-chloro-5,6-dimethylnicotinamide typically follows the esterification and aminolysis route due to its controllable reaction conditions and lower environmental impact. The process involves mild reaction conditions, simple equipment, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 2-Chloro-5,6-dimethylnicotinamide can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative.

Mechanism of Action

The exact mechanism of action of 2-chloro-5,6-dimethylnicotinamide is not well-documented. as a nicotinamide derivative, it is likely to interact with biological molecules in a manner similar to other nicotinamides. This could involve inhibition of bacterial enzymes or disruption of biofilm formation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5,6-dimethylnicotinonitrile
  • 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
  • 6-Chloro-N,N-dimethylnicotinamide
  • 1-Chloro-5,6-dimethoxyisoquinoline
  • 1-Chloro-5,6-dimethoxyphthalazine

Uniqueness

2-Chloro-5,6-dimethylnicotinamide stands out due to its specific substitution pattern on the nicotinamide ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-chloro-5,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-4-3-6(8(10)12)7(9)11-5(4)2/h3H,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLIVLJINUELSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.